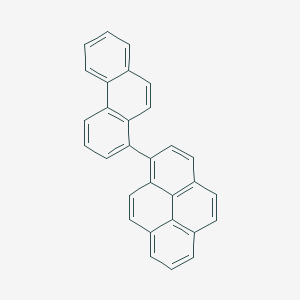![molecular formula C9H10Cl2O3 B14316861 2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- CAS No. 112381-32-5](/img/structure/B14316861.png)
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- is a complex organic compound characterized by its unique cyclobutenone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- typically involves a multi-step process. One common method includes the [2+2] cycloaddition of an acetylene with dichloroketene, followed by subsequent functional group modifications . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclobuten-1-one: A simpler analog without the acetyloxypropyl and dichloro substituents.
3-(Acetyloxy)-2-cyclobuten-1-one: A related compound with similar functional groups but lacking the dichloro substitution.
Uniqueness
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both acetyloxypropyl and dichloro substituents enhances its versatility in various chemical transformations and research applications.
Propriétés
Numéro CAS |
112381-32-5 |
|---|---|
Formule moléculaire |
C9H10Cl2O3 |
Poids moléculaire |
237.08 g/mol |
Nom IUPAC |
3-(4,4-dichloro-3-oxocyclobuten-1-yl)propyl acetate |
InChI |
InChI=1S/C9H10Cl2O3/c1-6(12)14-4-2-3-7-5-8(13)9(7,10)11/h5H,2-4H2,1H3 |
Clé InChI |
FMFVTSMCMGZAKR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCC1=CC(=O)C1(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


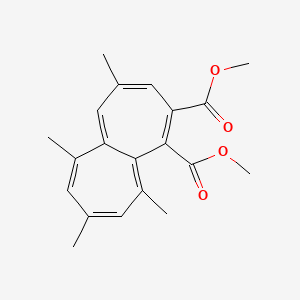
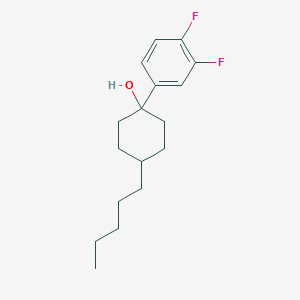
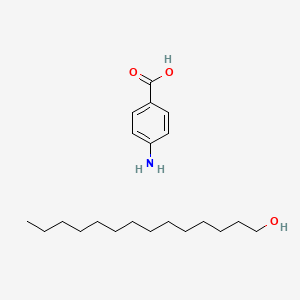
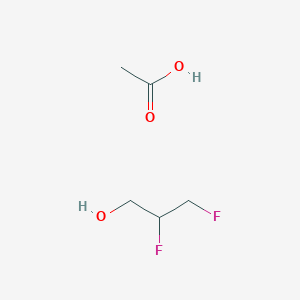
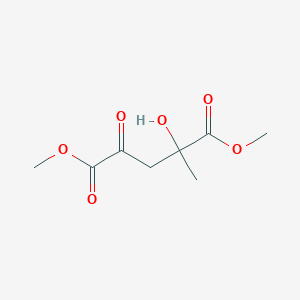

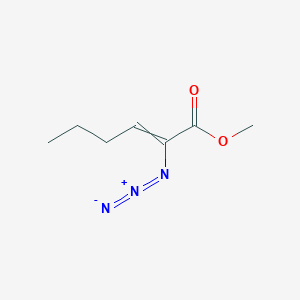
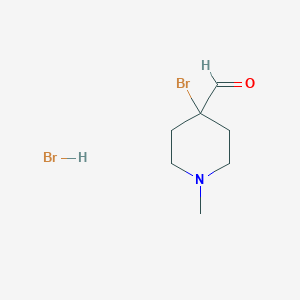
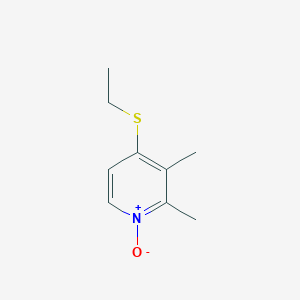



![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
